molecular formula C42H50N4O4 B14408119 Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester CAS No. 80981-95-9

Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester

Cat. No.: B14408119
CAS No.: 80981-95-9
M. Wt: 674.9 g/mol
InChI Key: JSVJVPGYVMTAAH-ONAMSPKSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester involves multiple steps, starting from simpler precursors. The synthetic route typically includes the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification processes such as chromatography. Alternatively, synthetic methods can be scaled up using optimized reaction conditions to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester is unique due to its specific functional groups and stereochemistry, which contribute to its distinct pharmacological profile. Its ability to interact with specific receptors and modulate neurotransmitter release sets it apart from other similar compounds .

Properties

CAS No.

80981-95-9

Molecular Formula

C42H50N4O4

Molecular Weight

674.9 g/mol

IUPAC Name

methyl 17-ethyl-5-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate

InChI

InChI=1S/C42H50N4O4/c1-6-24-17-23-20-42(41(48)50-5)38-29(15-16-46(21-23)39(24)42)27-12-10-13-28(36(27)44-38)31-18-30-25(7-2)22-45(3)34(35(30)40(47)49-4)19-32-26-11-8-9-14-33(26)43-37(31)32/h7-14,23-24,30-31,34-35,39,43-44H,6,15-22H2,1-5H3/b25-7-

InChI Key

JSVJVPGYVMTAAH-ONAMSPKSSA-N

Isomeric SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC=C5C6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC)C(=O)OC

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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